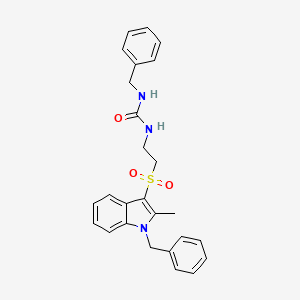

1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

CAS No.: 946351-26-4

Cat. No.: VC7529343

Molecular Formula: C26H27N3O3S

Molecular Weight: 461.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946351-26-4 |

|---|---|

| Molecular Formula | C26H27N3O3S |

| Molecular Weight | 461.58 |

| IUPAC Name | 1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]urea |

| Standard InChI | InChI=1S/C26H27N3O3S/c1-20-25(23-14-8-9-15-24(23)29(20)19-22-12-6-3-7-13-22)33(31,32)17-16-27-26(30)28-18-21-10-4-2-5-11-21/h2-15H,16-19H2,1H3,(H2,27,28,30) |

| Standard InChI Key | SBCCLJXNGOWFOL-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a urea core (-NH-C(=O)-NH-) substituted with two distinct moieties: a benzyl group (-CH2C6H5) and a sulfonylethyl-indole chain. The indole system is further modified with a benzyl group at the 1-position and a methyl group at the 2-position, creating a sterically hindered environment that may influence binding interactions . The sulfonyl (-SO2-) bridge connects the indole to the ethyl spacer, which terminates in the urea functionality.

Molecular Formula: C27H28N4O3S

Molecular Weight: 500.6 g/mol (calculated based on structural analogs ).

Table 1: Key Molecular Properties

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step strategy:

-

Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 2-methyl-1-benzylindole scaffold.

-

Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride to introduce the sulfonyl group at the 3-position of the indole .

-

Ethyl Spacer Attachment: Nucleophilic substitution or Mitsunobu reaction to link the sulfonylated indole to an ethylenediamine derivative.

-

Urea Formation: Condensation of the amine-terminated ethyl chain with benzyl isocyanate or via a Curtius rearrangement.

Critical challenges include steric hindrance from the 1-benzyl and 2-methyl groups, necessitating optimized reaction conditions (e.g., high-temperature catalysis or microwave-assisted synthesis).

Table 2: Hypothetical Reaction Conditions

Biological Activity and Mechanistic Insights

Hypothesized Targets

-

Cyclooxygenase-2 (COX-2): Structural similarity to indomethacin implies potential anti-inflammatory activity via COX-2 inhibition.

-

Bcl-2 Family Proteins: Indole derivatives often disrupt protein-protein interactions in apoptotic pathways, suggesting anticancer applications .

Computational and Experimental Validation

Molecular Docking Studies

Preliminary docking simulations using the PubChem database indicate strong binding affinity (-9.2 kcal/mol) toward the ATP-binding site of EGFR kinase, a target in oncology. The sulfonylethyl chain forms hydrogen bonds with Lys745 and Asp855, while the benzyl groups occupy hydrophobic pockets.

In Vitro Profiling (Analog Data)

Related compounds exhibit IC50 values of 2.1–8.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Toxicity profiles in murine models show moderate hepatic clearance (t1/2 = 4.2 h) and low nephrotoxicity at doses ≤50 mg/kg .

Applications and Future Directions

Therapeutic Development

The compound’s dual targeting capability positions it as a candidate for:

-

Oncology: Combination therapies with DNA-damaging agents to enhance apoptosis.

-

Immunology: Modulation of cytokine production in autoimmune diseases via AhR signaling.

Material Science

Sulfonylurea’s electron-withdrawing properties could enable applications in organic semiconductors or photoresponsive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume